(Z)-N'-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is a complex organic compound that features a pyrrole ring, a phenyl group, and an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanal with hydroxylamine under acidic conditions to form the corresponding oxime. This intermediate is then subjected to further reactions to introduce the imidamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to amines.
Substitution: The phenyl and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, (Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction interference.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical reactivity and biological activity.
Pyrrole derivatives: Compounds containing the pyrrole ring are structurally related and often possess comparable properties.
Uniqueness
(Z)-N’-hydroxy-2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-3-phenyl-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C14H17N3O/c1-14(13(15)16-18,17-9-5-6-10-17)11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3,(H2,15,16) |
InChI Key |
IEAAYRBIUTXEQE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
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